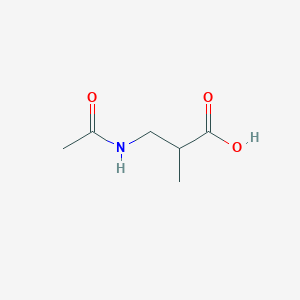
3-Acetamido-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-2-methylpropanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, featuring an acetamido group and a methyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-2-methylpropanoic acid can be achieved through several methods. One common approach involves the acylation of 2-methylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the hydrolysis of nitriles or the carboxylation of Grignard reagents can be employed to produce carboxylic acids, including this compound .
化学反応の分析
Types of Reactions: 3-Acetamido-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
3-Acetamido-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
作用機序
The mechanism of action of 3-acetamido-2-methylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
類似化合物との比較
- 3-Acetamido-2-methylbutanoic acid
- 3-Acetamido-2-methylpentanoic acid
- 3-Acetamido-2-methylhexanoic acid
Comparison: 3-Acetamido-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with enzymes and other molecular targets. This uniqueness makes it valuable for specific applications in research and industry .
生物活性
3-Acetamido-2-methylpropanoic acid (C6H11NO3) is an amino acid derivative with significant biological activity, particularly in metabolic processes. This compound has gained attention for its potential therapeutic applications in managing obesity, diabetes, and related metabolic disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and a data table summarizing its effects.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C6H11NO3
- Chirality : It possesses a chiral center, which contributes to its unique biological properties.
- Functional Groups : The acetamido group attached to the α-carbon and a methyl group on the β-carbon distinguish it from simpler amino acids like alanine and valine.
Research indicates that this compound influences several metabolic pathways:
- Induction of Browning in White Adipose Tissue : The compound promotes the browning of white adipose tissue, which is crucial for thermogenesis and energy expenditure. This process is associated with increased mitochondrial activity and fatty acid oxidation.
- Enhancement of Hepatic Beta-Oxidation : It enhances the liver's ability to oxidize fatty acids, contributing to improved lipid metabolism and reduced fat accumulation .
- Improvement of Glucose Tolerance : Animal studies have shown that this compound can improve glucose tolerance, suggesting its potential as a treatment for insulin resistance.
- Correlation with Cardiometabolic Risk Factors : There is an inverse correlation between levels of this compound and various cardiometabolic risk factors, indicating its protective role against obesity-related complications .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Insulin Sensitivity : In a study involving insulin-resistant mice, administration of this compound resulted in significant reductions in hyperglycemia and hyperinsulinemia, demonstrating its potential as an insulin sensitizer .
- Effects on Metabolic Disorders : A preclinical evaluation showed that derivatives of similar compounds could modulate multiple mechanisms involved in metabolic disorders, including reversing insulin resistance and preventing type 2 diabetes development .
Data Table: Biological Effects of this compound
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-acetamido-2-methylpropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)3-7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
InChIキー |
DBKNTBMBKSLJRD-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















